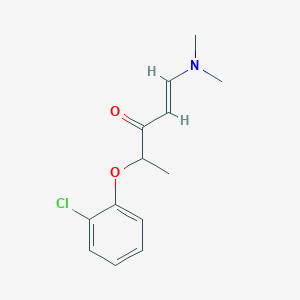

4-(2-氯苯氧基)-1-(二甲基氨基)-1-戊烯-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Molecular Structure Analysis

The molecular structure of 4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one is not explicitly provided in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one are not explicitly provided in the search results .科学研究应用

- TMEM206 , an ion channel, conducts Cl− ions across plasma and vesicular membranes upon activation at low pH. CBA effectively inhibits TMEM206, making it a promising scaffold for future TMEM206 inhibitors .

- TMEM206 was initially thought to contribute to acid-induced cell death in colorectal cancer cells. However, recent studies suggest that TMEM206 is not a critical mediator of this process. CBA, with its specific inhibition of TMEM206, provides a valuable tool for functional studies at pH 4.5 .

- The reaction of OH radicals with 2-chlorophenol produces 2-chlorophenoxy via direct abstraction, rather than addition and subsequent water elimination. Understanding this process contributes to constructing kinetic models for the formation of PCDD/F in the gas phase .

Ion Channel Modulation

Colorectal Cancer Research

Environmental Chemistry

作用机制

Target of Action

The primary target of 4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one is TMEM206 , a transmembrane protein . TMEM206 is known to conduct Cl− ions across plasma and vesicular membranes upon activation at low pH .

Mode of Action

The compound interacts with TMEM206, inhibiting its mediated currents .

Biochemical Pathways

The inhibition of TMEM206 affects the conduction of Cl− ions across plasma and vesicular membranes . The downstream effects of this inhibition are currently under investigation.

Pharmacokinetics

It is known that the compound’s inhibitory effect on tmem206 is ph-dependent, suggesting that its bioavailability may be influenced by the ph of its environment .

Action Environment

The action of 4-(2-Chlorophenoxy)-1-(dimethylamino)-1-penten-3-one is influenced by environmental factors, particularly pH. Despite this limitation, it is a potent inhibitor for functional studies at pH 4.5 .

属性

IUPAC Name |

(E)-4-(2-chlorophenoxy)-1-(dimethylamino)pent-1-en-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO2/c1-10(12(16)8-9-15(2)3)17-13-7-5-4-6-11(13)14/h4-10H,1-3H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYUPSAWIDEYPA-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C=CN(C)C)OC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)/C=C/N(C)C)OC1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-2-thiophenecarboxamide](/img/structure/B2770277.png)

![[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2770278.png)

![6-[(3-Methylphenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2770283.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2770288.png)

![4-[4-(4-Methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2770291.png)